molecular formula C10H10ClFN2S B1446635 (2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride CAS No. 1187928-33-1

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

Cat. No. B1446635
M. Wt: 244.72 g/mol
InChI Key: SFZDBJZEDHGHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H10ClFN2S and a molecular weight of 244.72 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride”. However, similar compounds have been synthesized and evaluated for various bioactivities2.



Molecular Structure Analysis

The molecular structure of “(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride” consists of a thiazole ring attached to a fluorophenyl group and a methanamine group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride” are not fully documented. However, it has a molecular weight of 244.72 g/mol1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Research on related fluorophenyl thiazol compounds includes the synthesis of various derivatives. For example, the synthesis of fluorine-substituted pyrazolyl benzoxazoles involved the reaction of 3-Formylchromone with 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine, leading to compounds with potential biological activity (Jadhav, Nikumbh, & Karale, 2015).
  • Another study focused on the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, highlighting the planar molecular structure of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Anticancer Activities

  • Some derivatives of fluorophenyl thiazol compounds have demonstrated antimicrobial activity. A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed significant antimicrobial properties against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
  • The anticancer potential of related thiazol compounds has also been explored. New nitro-substituted thiazolyl hydrazone derivatives were synthesized and evaluated for their anticandidal and anticancer activities, showing promising results against certain cancer cell lines (Altıntop, Özdemir, Turan-Zitouni, Ilgın, Atlı, Demirci, & Kaplancıklı, 2014).

Novel Compounds and Biological Applications

  • The development of novel compounds with similar structures has been a focus in some studies, aiming at creating effective therapeutic candidates. For instance, novel aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity (Sniecikowska et al., 2019).

Photo-Degradation Studies

  • The photo-degradation behavior of thiazole-containing pharmaceutical compounds was studied, providing insights into the stability and degradation pathways of these compounds under light exposure, which is critical for their practical applications (Wu, Hong, & Vogt, 2007).

Safety And Hazards

The safety and hazards of “(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride” are not fully documented. It is intended for research use only and is not suitable for human or veterinary use1.


Future Directions

The future directions of “(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride” could involve further research into its potential applications. For instance, similar compounds have been synthesized and evaluated for their fungicidal activities2.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZDBJZEDHGHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

CAS RN

1187928-33-1
Record name 4-Thiazolemethanamine, 2-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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